Acolbifene

説明

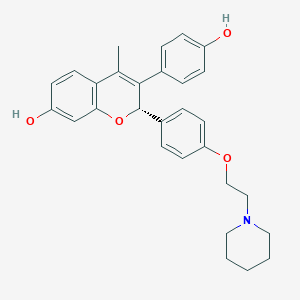

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYNJNWVGIWJRI-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318411 | |

| Record name | Acolbifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182167-02-8 | |

| Record name | Acolbifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182167-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acolbifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182167028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acolbifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acolbifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOLBIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815LJ9X0D1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acolbifene: A Deep Dive into the Mechanism of a Pure Antiestrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene (formerly EM-652) is a fourth-generation selective estrogen receptor modulator (SERM) belonging to the benzopyran class of compounds. It has demonstrated a distinct pharmacological profile as a pure antiestrogen, exhibiting potent antagonistic effects in estrogen-sensitive tissues such as the breast and endometrium, without the partial agonist activities often associated with earlier generation SERMs like tamoxifen.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Molecular Mechanism of Action

This compound exerts its antiestrogenic effects through high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] Unlike estradiol, which induces a conformational change in the receptor that promotes the recruitment of co-activators, this compound's binding fosters a conformation that favors the recruitment of co-repressors. This is a critical aspect of its pure antagonist profile.

A key feature of this compound's mechanism is its ability to inhibit both the ligand-dependent activation function 2 (AF-2) and the ligand-independent activation function 1 (AF-1) of the estrogen receptor.[1] The inhibition of AF-2 is achieved by inducing a conformational change in the ligand-binding domain (LBD) that prevents the proper alignment of Helix 12, a critical step for co-activator binding. Furthermore, this compound has been shown to block the recruitment of the co-activator Steroid Receptor Co-activator-1 (SRC-1), which is highly expressed in uterine tissue.[1] This blockade of SRC-1 is believed to be a primary reason for this compound's lack of estrogenic effects on the endometrium.

The following diagram illustrates the proposed signaling pathway of this compound in comparison to estradiol.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative view of its potency and activity.

Table 1: Estrogen Receptor Binding Affinity and Transcriptional Inhibition

| Parameter | ERα | ERβ | Reference |

| Binding Affinity (Ki) | 0.047 nM | Not Reported | [3] |

| Inhibition of Estradiol-Induced Transcriptional Activity (IC50) | 2 nM | 0.4 nM | [3] |

Table 2: Inhibition of Breast Cancer Cell Proliferation (IC50)

| Cell Line | IC50 (nM) | Reference |

| MCF-7 | 0.321 | [3] |

| T-47D | 0.146 | [3] |

| ZR-75-1 | 0.75 | [3] |

Table 3: Clinical Efficacy in Premenopausal Women at High Risk for Breast Cancer

| Biomarker | Baseline (Median) | Post-Acolbifene (Median) | P-value | Reference |

| Ki-67 (% positive cells) | 4.6% | 1.4% | <0.001 | [4] |

| pS2 mRNA Expression | - | Significantly Decreased | ≤0.026 | [4] |

| ERα mRNA Expression | - | Significantly Decreased | ≤0.026 | [4] |

| Progesterone Receptor mRNA Expression | - | Significantly Decreased | ≤0.026 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound's mechanism of action.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEGD buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol). The homogenate is centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the uterine cytosol in the presence of increasing concentrations of this compound.

-

Separation: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to modulate ER-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Estrogen-responsive cells (e.g., MCF-7) are cultured and transfected with a plasmid containing a luciferase reporter gene driven by an estrogen response element (ERE) promoter. A vector for a housekeeping gene (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: The transfected cells are treated with a fixed concentration of estradiol and varying concentrations of this compound.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to the control (e.g., Renilla luciferase activity). The inhibitory effect of this compound on estradiol-induced transcription is then calculated.

MCF-7 Cell Proliferation Assay

This assay assesses the impact of a compound on the growth of estrogen-dependent breast cancer cells.

Methodology:

-

Cell Seeding: MCF-7 cells are seeded at a low density in multi-well plates in a medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Cells are treated with a fixed concentration of estradiol to stimulate proliferation, along with a range of this compound concentrations.

-

Incubation: The cells are incubated for a period that allows for several cell doublings (typically 5-7 days).

-

Measurement of Proliferation: Cell viability or proliferation is quantified using methods such as the MTT assay (measures mitochondrial activity), SRB assay (measures total protein), or direct cell counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the estradiol-stimulated cell proliferation (IC50) is calculated.

Conclusion

This compound's mechanism of action as a pure antiestrogen is well-supported by a robust body of preclinical and clinical data. Its high-affinity binding to estrogen receptors, coupled with its unique ability to induce a receptor conformation that favors co-repressor recruitment and inhibit both AF-1 and AF-2 functions, results in potent and pure antagonism in breast and endometrial tissues. The quantitative data and experimental findings summarized in this guide underscore its potential as a valuable agent in the management of estrogen receptor-positive breast cancer and as a promising candidate for breast cancer prevention. Further research into the detailed structural basis of its interaction with the estrogen receptor and the full spectrum of its effects on co-regulator proteins will continue to refine our understanding of this important therapeutic agent.

References

- 1. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Acolbifene's Binding Affinity for Estrogen Receptors Alpha and Beta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene, also known as EM-652 or SCH 57068, is a fourth-generation nonsteroidal selective estrogen receptor modulator (SERM).[1][2] It is recognized for its potent and pure antiestrogenic effects in breast and uterine tissues, while potentially exerting beneficial estrogen-like actions on bone metabolism and serum cholesterol levels.[3][4] this compound's mechanism of action is mediated through its interaction with the two main subtypes of estrogen receptors, ERα and ERβ.[4][5] These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors that modulate the expression of target genes.[6] The differential expression of ERα and ERβ in various tissues, and their distinct or sometimes opposing roles in cellular processes, are key to the tissue-selective effects of SERMs like this compound.[7][8] This document provides a detailed technical guide on the binding affinity of this compound for ERα and ERβ, the experimental protocols used to determine these affinities, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates a high binding affinity for both estrogen receptor subtypes.[4] The following table summarizes the quantitative data from various studies, primarily presenting the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki). The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the estrogen receptor, while the Ki value is an indicator of the binding affinity of the ligand.

| Parameter | Receptor Subtype | Value (nM) | Cell/Tissue Source | Reference |

| IC₅₀ | ERα | 2 | Not Specified | [9][10][11] |

| IC₅₀ | ERβ | 0.4 | Not Specified | [9][10][11] |

| IC₅₀ | ER (unspecified) | 0.44 | Rat Uterine Cytosol | [9] |

| Ki | ER (unspecified) | 0.047 | Human Breast Cancer Cytosol | [9] |

| Ki | ER (unspecified) | 0.042 | Human Non-cancerous Uterine Cytosol | [9] |

Note: IC₅₀ values can be influenced by the concentration of the competing radioligand used in the assay. The Ki value is calculated from the IC₅₀ and provides a more absolute measure of affinity.

Experimental Protocols for Determining Binding Affinity

The binding affinity of this compound for estrogen receptors is typically determined using competitive binding assays. The two most common methods are the radioligand binding assay and the fluorescence polarization assay.

Radioligand Binding Assay

This method is considered the gold standard for measuring ligand-receptor binding affinity due to its sensitivity and robustness.[12] It involves a competition between a radiolabeled estrogen, such as [³H]-estradiol, and the unlabeled test compound (this compound) for binding to the estrogen receptor.

Protocol Outline:

-

Receptor Preparation: Estrogen receptors are typically obtained from rat uterine cytosol or from cell lines engineered to express human ERα or ERβ.[13] Tissues or cells are homogenized in a cold lysis buffer, and the membrane or cytosolic fraction containing the receptors is isolated through centrifugation.[14] The protein concentration of the preparation is determined using a standard protein assay.[14]

-

Competitive Binding Incubation: A fixed concentration of the radiolabeled ligand (e.g., [³H]-estradiol) and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor preparation.[12] The incubation is carried out for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 0-4°C) to reach equilibrium.[13][15]

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method involves using a hydroxyapatite (HAP) slurry or filtration through glass fiber filters.[14][16] The HAP or filters trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.[14]

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (this compound). A sigmoidal curve is generated, from which the IC₅₀ value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[14]

Fluorescence Polarization (FP) Assay

The fluorescence polarization assay is a homogeneous method, meaning it does not require a separation step, making it well-suited for high-throughput screening.[17][18] The principle is based on the change in the rotational speed of a fluorescently labeled estrogen (tracer) when it binds to the much larger estrogen receptor.

Protocol Outline:

-

Reagents: The key reagents are the purified estrogen receptor (often the ligand-binding domain), a fluorescently labeled estrogen tracer (e.g., a fluorescein-labeled estradiol derivative), and the unlabeled test compound (this compound).[17][19]

-

Competitive Binding: The receptor, fluorescent tracer, and varying concentrations of this compound are mixed in a suitable assay buffer in microplates.[20] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the large receptor protein, its rotation is slowed, leading to a high fluorescence polarization signal.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[20] As the concentration of this compound increases, it displaces the fluorescent tracer from the receptor, causing the tracer to tumble more freely and the polarization signal to decrease.

-

Data Analysis: The fluorescence polarization values are plotted against the log concentration of this compound. The resulting curve is used to determine the IC₅₀ value, which can then be used to calculate the Ki.

Signaling Pathway of this compound

As a SERM, this compound acts as an antagonist in certain tissues like the breast and uterus, while potentially having agonist effects elsewhere.[3] Its primary mechanism involves direct binding to ERα and ERβ, which inhibits the transcriptional activity induced by estradiol.[9][10]

The generalized signaling pathway is as follows:

-

Binding: this compound enters the cell and binds to the ligand-binding domain of ERα or ERβ located in the cytoplasm or nucleus.

-

Conformational Change and Translocation: The binding of this compound induces a specific conformational change in the receptor. This change is distinct from the one induced by agonist ligands like estradiol. The this compound-ER complex then translocates to the nucleus if it was not already there.

-

DNA Binding and Coregulator Recruitment: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6] The antagonist-induced conformation of the receptor complex leads to the recruitment of corepressor proteins rather than coactivator proteins.

-

Transcriptional Repression: The recruitment of corepressors leads to the inhibition of gene transcription, blocking the estrogen-mediated effects on cell proliferation and growth in tissues like the breast.[3][21] this compound has been shown to inhibit both the ligand-independent (AF1) and ligand-dependent (AF2) activation functions of both ERα and ERβ.[4]

Conclusion

This compound is a potent SERM with high binding affinity for both ERα and ERβ, exhibiting a preference for ERβ as indicated by lower IC₅₀ values in transcriptional activity assays.[10][11] Its affinity is robustly quantified using standard biochemical techniques such as radioligand binding and fluorescence polarization assays. By binding to estrogen receptors and promoting a conformation that favors the recruitment of corepressors, this compound effectively antagonizes estrogen-driven gene transcription in target tissues. This detailed understanding of its binding characteristics and mechanism of action is crucial for its ongoing development and clinical application in hormone-sensitive conditions.

References

- 1. Bioactivation of the selective estrogen receptor modulator this compound to quinone methides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Gene expression signature of estrogen receptor α status in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. library.dphen1.com [library.dphen1.com]

- 21. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Acolbifene and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene (EM-652) is a potent, nonsteroidal selective estrogen receptor modulator (SERM) that has demonstrated significant promise in the context of hormone-receptor-positive breast cancer. As a pure antiestrogen, it effectively antagonizes the proliferative effects of estrogen in breast and uterine tissues, while potentially offering favorable or neutral effects in other tissues. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, offering a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological and experimental pathways.

Core Structure of this compound

The foundational structure of this compound is a 2,3-diaryl-2H-1-benzopyran scaffold. This core is crucial for its high binding affinity to the estrogen receptor (ER). The key structural features include:

-

A central benzopyran ring system.

-

A phenyl group at the C2 position, which typically bears a side chain essential for antiestrogenic activity.

-

A phenyl group at the C3 position.

-

A methyl group at the C4 position.

-

Hydroxyl groups on the phenyl rings, which mimic the phenolic hydroxyl of estradiol and are critical for ER binding.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. The following sections dissect the SAR based on modifications at different positions of the this compound scaffold.

The Critical Role of the Nitrogen-Containing Side Chain

The side chain at the C2-phenyl group plays a pivotal role in determining the antiestrogenic potency of this compound analogs. A key study by Gauthier et al. (2005) systematically investigated the influence of substituting the nitrogen atom within this side chain.[1][2][3]

Table 1: Influence of Nitrogen Substitution on the Biological Activity of this compound Analogs [1][2][3]

| Compound | Nitrogen-Containing Moiety | Relative Binding Affinity (RBA, Estradiol=100) | IC50 (nM) in T-47D cells | Antiuterotrophic Inhibition (%) at 75 nmol dose |

| This compound (EM-652) | Piperidine | 380 | 0.110 | 84 |

| Analog 1 | Pyrrolidine | 250 | 0.250 | 75 |

| Analog 2 | Hexamethyleneimine | 300 | 0.180 | 80 |

| Analog 3 | Morpholine | 50 | 1.50 | 50 |

| Analog 4 | N-methyl piperazine | 40 | 2.00 | 45 |

| Analog 5 | Diethylamine | 150 | 0.800 | 60 |

| Analog 6 | Diisopropylamine | 20 | 5.00 | 30 |

Data summarized from Gauthier et al., 2005.[1][2][3]

Key Findings from Nitrogen Substitution SAR:

-

Cyclic vs. Acyclic Amines: Cyclic amines, particularly the piperidine ring of this compound, generally confer higher binding affinity and antiestrogenic potency compared to acyclic amines.[1][2][3]

-

Ring Size: The size of the cycloalkylamino moiety influences activity, with piperidine and hexamethyleneimine rings showing optimal results.

-

Steric Hindrance: Increased steric bulk on the nitrogen, as seen with the diisopropylamino analog, leads to a significant decrease in both binding affinity and cellular potency.[1][2][3]

-

Heteroatoms in the Ring: The introduction of an oxygen atom in the morpholine ring reduces activity, suggesting that the lipophilicity and basicity of the nitrogen moiety are important for optimal interaction with the receptor.

Experimental Protocols

Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

This protocol outlines the methodology for determining the relative binding affinity of test compounds for the estrogen receptor.

Materials:

-

Mature female Sprague-Dawley rats, ovariectomized 7-10 days prior to the experiment.

-

TEDG Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 0.5 mM DTT, 10% glycerol.

-

[3H]-Estradiol (radioligand).

-

Unlabeled estradiol (for determining non-specific binding).

-

Test compounds (this compound and its analogs).

-

Dextran-coated charcoal (DCC) suspension.

-

Scintillation cocktail and counter.

Procedure:

-

Cytosol Preparation:

-

Excise uteri from ovariectomized rats and homogenize in ice-cold TEDG buffer.

-

Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

-

The resulting supernatant is the uterine cytosol containing the estrogen receptors.

-

-

Binding Assay:

-

Incubate aliquots of the cytosol with a fixed concentration of [3H]-estradiol and varying concentrations of the test compounds or unlabeled estradiol.

-

Incubations are carried out at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add dextran-coated charcoal suspension to the incubation tubes to adsorb the unbound radioligand.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Measure the radioactivity in the supernatant (containing the bound [3H]-estradiol) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the concentration of the test compound required to inhibit 50% of the specific binding of [3H]-estradiol (IC50).

-

The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.

-

Cell Proliferation Assay (T-47D Human Breast Cancer Cells)

This assay measures the ability of this compound and its analogs to inhibit estrogen-stimulated cell growth.

Materials:

-

T-47D human breast cancer cells.

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS).

-

Phenol red-free RPMI 1640 with charcoal-stripped FBS (for the experiment).

-

Estradiol.

-

Test compounds.

-

Cell proliferation reagent (e.g., MTT, WST-1).

-

Microplate reader.

Procedure:

-

Cell Culture:

-

Culture T-47D cells in standard RPMI 1640 medium.

-

Prior to the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for at least 48 hours to deplete endogenous steroids.

-

-

Assay Setup:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a constant, proliferation-inducing concentration of estradiol in the presence of varying concentrations of the test compounds.

-

-

Incubation:

-

Incubate the plates for 5-7 days.

-

-

Measurement of Proliferation:

-

Add a cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the concentration of the test compound that inhibits 50% of the estradiol-stimulated cell proliferation (IC50).

-

Visualizations

This compound Signaling Pathway in Breast Cancer Cells

Caption: this compound antagonizes estrogen-mediated gene transcription.

Experimental Workflow for SAR Studies of this compound Analogs

Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of research that underscores the importance of specific structural features for potent antiestrogenic activity. The nitrogen-containing side chain is a critical determinant of efficacy, with the piperidine moiety of this compound proving to be optimal. This technical guide provides a foundational understanding of the SAR, detailed experimental protocols for key assays, and visual representations of the underlying biological and experimental processes. This information serves as a valuable resource for the continued development of novel and improved selective estrogen receptor modulators for the treatment and prevention of breast cancer.

References

Acolbifene's Impact on Lipid Metabolism and Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acolbifene, a fourth-generation selective estrogen receptor modulator (SERM), has demonstrated significant effects on lipid metabolism and cholesterol levels in preclinical studies. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in regulating lipid profiles. It summarizes key quantitative data from animal studies, details the experimental protocols used to elucidate these effects, and visualizes the underlying signaling pathways. The primary mechanism of this compound's hypolipidemic action is mediated through its interaction with Estrogen Receptor alpha (ERα), leading to downstream effects on hepatic lipid handling. Specifically, this compound has been shown to decrease the secretion of very-low-density lipoprotein (VLDL) triglycerides and enhance the clearance of cholesterol by increasing the expression of hepatic scavenger receptor class B type I (SR-BI) and low-density lipoprotein receptors (LDLR). This guide is intended to be a comprehensive resource for researchers and professionals in the field of drug development and lipid metabolism.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic activities. This compound has been investigated for its potential in various therapeutic areas, and its effects on lipid metabolism have emerged as a significant area of interest. Dyslipidemia, characterized by elevated levels of cholesterol and triglycerides, is a major risk factor for cardiovascular disease. This compound's ability to modulate lipid profiles suggests its potential as a therapeutic agent for managing dyslipidemia. This document synthesizes the available preclinical data on this compound's effects on cholesterol and lipid metabolism, providing a detailed overview of its mechanisms and the experimental approaches used to study them.

Data Presentation: Quantitative Effects of this compound on Lipid Profiles

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on plasma lipid concentrations in rodents.

Table 1: Effect of this compound on Plasma Lipids in Female Rats

| Treatment Group | Duration | Total Cholesterol (% change) | Non-HDL Cholesterol (% change) | HDL Cholesterol (% change) | Triglycerides (% change) | VLDL-TG Secretion Rate (% change) | Reference |

| This compound | 4 weeks | ↓ 50% | ↓ 50% | ↓ 50% | ↓ (fasting & postprandial) | ↓ 25% | [1] |

Table 2: Effect of this compound on Plasma Cholesterol in Wild-Type and ERα Knockout (KO) Female Mice

| Genotype | Treatment Group | Duration | Plasma Cholesterol (% change) | Reference |

| Wild-Type | This compound | 4 weeks | ↓ 27% | [2] |

| ERα KO | This compound | 4 weeks | No significant change | [2] |

Note: Non-HDL cholesterol is a calculated value representing the cholesterol carried by all lipoproteins other than HDL.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on lipid metabolism primarily through the activation of Estrogen Receptor alpha (ERα) in the liver. The binding of this compound to ERα initiates a signaling cascade that modulates the expression and activity of key proteins involved in lipid transport and metabolism.

Regulation of VLDL-Triglyceride Secretion

This compound has been shown to reduce the secretion of VLDL-triglycerides (VLDL-TG) from the liver.[1] This effect is, at least in part, mediated by a decrease in the expression of microsomal triglyceride transfer protein (MTP).[1] MTP is a critical intracellular lipid transfer protein essential for the assembly and secretion of VLDL particles in the liver. By downregulating MTP, this compound reduces the liver's capacity to package and secrete triglycerides into the circulation.

Enhancement of Cholesterol Clearance

This compound promotes the clearance of cholesterol from the circulation by increasing the abundance of two key hepatic receptors:

-

Scavenger Receptor Class B Type I (SR-BI): this compound treatment leads to a significant increase in the protein levels of SR-BI in the liver.[1] SR-BI is a multi-ligand receptor that plays a crucial role in reverse cholesterol transport by mediating the selective uptake of cholesteryl esters from high-density lipoprotein (HDL) particles into hepatocytes.

-

Low-Density Lipoprotein Receptor (LDLR): this compound also increases the protein levels of the LDLR in the liver.[1] The LDLR is the primary receptor responsible for the endocytosis of circulating low-density lipoprotein (LDL) particles, the main carriers of cholesterol in the blood.

The upregulation of both SR-BI and LDLR enhances the liver's ability to remove cholesterol-rich lipoproteins from the bloodstream, thereby lowering plasma cholesterol levels.

Visualization of Signaling Pathways

The following diagrams illustrate the proposed signaling pathway of this compound in regulating lipid metabolism and the experimental workflow for its investigation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on lipid metabolism.

Animal Models and Treatment

-

Animals: Studies have utilized female Sprague-Dawley rats and wild-type and ERα knockout mice.

-

Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified for fasting protocols.

-

This compound Administration: this compound is typically administered orally via gavage. The dosage and duration of treatment vary between studies.

Measurement of VLDL-Triglyceride Secretion Rate

The in vivo VLDL-TG secretion rate is determined by measuring the accumulation of triglycerides in the plasma after blocking their clearance.

-

Fasting: Animals are fasted for a specified period (e.g., 4-6 hours) to ensure a basal metabolic state.

-

Blockade of Lipolysis: A lipoprotein lipase inhibitor, such as Triton WR-1339 or poloxamer 407, is injected intravenously or intraperitoneally. This prevents the peripheral breakdown of VLDL-TG, causing them to accumulate in the plasma.

-

Blood Sampling: Blood samples are collected at multiple time points after the injection of the inhibitor (e.g., 0, 30, 60, 90, and 120 minutes).

-

Triglyceride Measurement: Plasma triglyceride concentrations are measured in each sample using a commercial enzymatic assay kit.

-

Calculation of Secretion Rate: The VLDL-TG secretion rate is calculated from the slope of the linear increase in plasma triglyceride concentration over time.

Western Blot Analysis for Hepatic SR-BI and LDLR

Western blotting is used to quantify the protein expression of SR-BI and LDLR in liver tissue.

-

Tissue Homogenization: Liver tissue samples are homogenized in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for SR-BI or LDLR.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the bands corresponding to SR-BI and LDLR is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quantitative Real-Time PCR (RT-qPCR) for Hepatic MTP mRNA

RT-qPCR is employed to measure the messenger RNA (mRNA) expression levels of MTP in the liver.

-

RNA Extraction: Total RNA is isolated from liver tissue using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using the synthesized cDNA as a template, gene-specific primers for MTP, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that binds to the target DNA sequence.

-

Data Analysis: The amplification of the MTP gene is monitored in real-time. The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined. The relative expression of MTP mRNA is calculated using the ΔΔCt method, normalizing the data to a stable housekeeping gene (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant and favorable effects on lipid metabolism and cholesterol levels in preclinical models. Its mechanism of action, mediated through ERα, involves a dual approach of reducing hepatic VLDL-TG secretion via MTP downregulation and enhancing cholesterol clearance through the upregulation of hepatic SR-BI and LDLR. These findings highlight the potential of this compound as a therapeutic agent for the management of dyslipidemia. Further clinical investigation is warranted to translate these promising preclinical results into human applications. This technical guide provides a comprehensive overview of the current knowledge and the experimental methodologies crucial for the continued research and development of this compound and other SERMs in the context of lipid disorders.

References

- 1. Hypolipidemic action of the SERM this compound is associated with decreased liver MTP and increased SR-BI and LDL receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen receptor alpha-mediated adiposity-lowering and hypocholesterolemic actions of the selective estrogen receptor modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Acolbifene Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acolbifene hydrochloride is a fourth-generation selective estrogen receptor modulator (SERM) that has been investigated for the treatment and prevention of breast cancer.[1][2] As the active metabolite of its prodrug, EM-800, this compound (also known as EM-652 or SCH-57068) exhibits a distinct pharmacological profile, acting as a pure antagonist on the estrogen receptor (ER) in breast and uterine tissues while displaying estrogenic (agonist) effects on bone density and lipid metabolism.[2][3] This technical guide provides a comprehensive overview of the chemical synthesis of this compound hydrochloride, including detailed (where publicly available) experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and its biological mechanism of action.

Introduction to this compound Hydrochloride

This compound is a nonsteroidal SERM belonging to the benzopyran class of compounds.[1] Its hydrochloride salt form is used for pharmaceutical development.[3] The molecule's therapeutic potential lies in its tissue-selective modulation of estrogen receptors, offering the anticancer benefits of an antiestrogen in mammary and endometrial tissues without the undesirable estrogenic effects.[1] Furthermore, its estrogen-agonist activity in other tissues suggests potential benefits in preventing bone loss and lowering cholesterol.[4]

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol[5] | (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-(1-piperidinyl)ethoxy] phenyl]-2H-1-benzopyran-7-ol, hydrochloride[3] |

| Synonyms | EM-652, SCH-57068[5] | EM-652 HCl, SCH 57068 hydrochloride[2] |

| Molecular Formula | C₂₉H₃₁NO₄[6] | C₂₉H₃₂ClNO₄[2] |

| Molar Mass | 457.57 g/mol [6] | 494.03 g/mol |

| CAS Number | 182167-02-8[5] | 252555-01-4[2][6] |

Retrosynthetic Analysis and Synthesis Pathway

The core structure of this compound is a substituted 2H-1-benzopyran. The synthesis of this compound and its analogs has been reported by Gauthier et al. in the Journal of Enzyme Inhibition and Medicinal Chemistry (2005). While the full, detailed experimental procedures from this paper are not publicly available in their entirety, this guide outlines the key transformations based on the published information and general principles of organic synthesis for this class of compounds.

The synthesis likely involves the construction of the benzopyran core, followed by the introduction of the side chains. A key intermediate is likely a chalcone or a related precursor that can undergo cyclization to form the benzopyran ring.

Experimental Protocols

The following protocols are based on the synthetic strategies described for this compound analogs and related benzopyran compounds.[7][8][9]

Step 1: Synthesis of the Benzopyran Core

The formation of the 2H-1-benzopyran core is a critical step. A common method for synthesizing such structures is through the reaction of a substituted phenol with an α,β-unsaturated carbonyl compound.

Hypothetical Protocol:

-

Reaction Setup: A solution of a suitably protected dihydroxyphenyl ketone and a substituted benzaldehyde is prepared in an appropriate solvent (e.g., ethanol, methanol).

-

Base-Catalyzed Condensation: A base, such as sodium hydroxide or potassium hydroxide, is added to the solution to catalyze an aldol condensation, forming a chalcone intermediate.

-

Cyclization: The chalcone is then subjected to acidic or thermal conditions to induce a cyclization reaction, forming the benzopyran ring.

-

Purification: The resulting benzopyran derivative is purified using standard techniques such as recrystallization or column chromatography.

Step 2: Introduction of the Piperidinylethoxy Side Chain

The piperidinylethoxy side chain is typically introduced via a Williamson ether synthesis.

Hypothetical Protocol:

-

Alkylation: The hydroxyl group on the phenyl ring at the 2-position of the benzopyran is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an anhydrous solvent like DMF or acetone.

-

Reaction with Chloroethylpiperidine: 1-(2-chloroethyl)piperidine hydrochloride is added to the reaction mixture, and the reaction is heated to facilitate the nucleophilic substitution.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography.

Step 3: Final Deprotection and Formation of this compound

If protecting groups were used for the phenolic hydroxyls, they are removed in the final step.

Hypothetical Protocol:

-

Deprotection: Depending on the protecting group used (e.g., methoxy, benzyloxy), appropriate deprotection conditions are employed. For example, a methoxy group can be cleaved using a strong acid like HBr or a Lewis acid like BBr₃.

-

Purification: The deprotected product, this compound free base, is purified by chromatography or recrystallization.

Step 4: Formation of this compound Hydrochloride

The final step is the conversion of the this compound free base to its hydrochloride salt to improve its stability and solubility.

Protocol:

-

Dissolution: this compound free base is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol.

-

Acidification: A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with the solvent, and dried under vacuum to yield this compound hydrochloride.[10]

Quantitative Data

Table 2: Biological Activity of this compound

| Target | Assay | IC₅₀ (nM) | Reference |

| ERα | Estradiol-induced transcriptional activity | 2 | [11] |

| ERβ | Estradiol-induced transcriptional activity | 0.4 | [11] |

| ZR-75-1 Cells | Estradiol-stimulated cell proliferation | - | [11] |

| MCF-7 Cells | Estradiol-stimulated cell proliferation | - | [11] |

| T-47D Cells | Estradiol-stimulated cell proliferation | - | [11] |

Note: Specific IC₅₀ values for cell proliferation were not available in the provided search results.

Table 3: Synthetic Yields and Purity (Hypothetical)

| Step | Product | Yield (%) | Purity (%) |

| 1. Benzopyran Core Synthesis | Substituted 2H-1-Benzopyran | Data not available | Data not available |

| 2. Side Chain Introduction | Protected this compound | Data not available | Data not available |

| 3. Deprotection | This compound (free base) | Data not available | Data not available |

| 4. Hydrochloride Salt Formation | This compound Hydrochloride | 35-100[8] | >98 |

Note: The yields for the intermediate steps are not available in the public domain and would be detailed in the full publication by Gauthier et al. (2005). The yield for the final salt formation is cited from a study on this compound analogs.

Visualizations

Signaling Pathway of this compound

Caption: this compound's tissue-selective estrogen receptor modulation.

Experimental Workflow for this compound Hydrochloride Synthesis

Caption: Hypothetical workflow for the synthesis of this compound HCl.

Conclusion

The synthesis of this compound hydrochloride is a multi-step process that involves the construction of a 2H-1-benzopyran core followed by the introduction of the characteristic side chains and final salt formation. This guide provides a framework for understanding this synthesis, based on the available scientific literature. For the precise, step-by-step experimental details, including reaction conditions, yields, and full characterization data, researchers are directed to the primary literature, specifically the work of Gauthier and colleagues. The unique pharmacological profile of this compound as a SERM continues to make it a molecule of significant interest in the development of therapies for hormone-responsive cancers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple and efficient synthesis of substituted 2<i>H</i>-1-benzopyran-2-ones using natural acids and their bio evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and structure-activity relationships of analogs of EM-652 (this compound), a pure selective estrogen receptor modulator. Study of nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [medbox.iiab.me]

- 11. researchgate.net [researchgate.net]

Acolbifene's Impact on Estrogen-Inducible Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene is a fourth-generation selective estrogen receptor modulator (SERM) that has demonstrated potent antiestrogenic effects in breast tissue.[1][2] Unlike earlier SERMs, this compound exhibits a pure antagonist profile in both the mammary gland and the endometrium, making it a promising agent for breast cancer prevention and treatment.[1][2] This technical guide provides an in-depth analysis of this compound's impact on the expression of key estrogen-inducible genes, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action

This compound exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), with high affinity.[3] The resulting this compound-ER complex translocates to the nucleus, where it modulates the transcription of estrogen-responsive genes.[4] A key feature of this compound's mechanism is its ability to inhibit both the ligand-independent activation function 1 (AF-1) and the ligand-dependent activation function 2 (AF-2) of both ERα and ERβ.[1] This dual inhibition is believed to contribute to its pure antiestrogenic activity and may reduce the likelihood of developing resistance compared to SERMs that only target AF-2.[1] this compound's binding to the ERα induces a conformational change that promotes the recruitment of corepressors while hindering the binding of coactivators, such as SRC-1, which are necessary for gene transcription.[1]

Quantitative Impact on Gene Expression

This compound has been shown to significantly decrease the expression of several key estrogen-inducible genes implicated in breast cancer cell proliferation and survival. The following tables summarize the quantitative data from a clinical trial in premenopausal women at high risk for breast cancer and from preclinical studies.

Table 1: Effect of this compound on Estrogen-Inducible Gene Expression in Human Breast Tissue

| Gene | Gene Product | Function | This compound's Effect | p-value | Reference |

| TFF1 (pS2) | Trefoil Factor 1 | Associated with estrogen response and cell proliferation. | Significant Decrease | p < 0.05 | [1][2] |

| ESR1 | Estrogen Receptor α (ERα) | Mediates estrogen signaling. | Significant Decrease | p < 0.05 | [1][2] |

| PGR | Progesterone Receptor | A marker of estrogen receptor activity. | Significant Decrease | p < 0.05 | [1][2] |

| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | A key mediator of estrogen-stimulated cell proliferation. | Borderline Significant Decrease | Not specified | [1][2] |

Data from a clinical trial where premenopausal women received 20 mg of this compound daily for 6-8 months. Gene expression was measured by RT-qPCR in benign breast tissue obtained via random periareolar fine needle aspiration (RPFNA).[1][5]

Table 2: Comparative Efficacy of this compound in Reversing Estradiol-Induced Gene Expression in a Preclinical Model

| SERM/SERD | Efficacy of Reversal of Estradiol Effect |

| This compound | 94% |

| Fulvestrant | 63% |

| Tamoxifen | 45% |

| Raloxifene | 90% |

Data from a study in ovariectomized mice treated with estradiol and various ER modulators. Gene expression was analyzed by microarray. Efficacy of reversal is based on a set of 49 cancer-associated genes.[6][7]

Table 3: Inhibitory Potency of this compound

| Parameter | ERα | ERβ | Cell Lines | Reference |

| IC₅₀ (Transcriptional Activity) | 2 nM | 0.4 nM | - | [3] |

| Kᵢ (Binding Affinity) | 0.047 nM | Not Specified | Human breast cancer cells | [3] |

| IC₅₀ (Inhibition of E₂-stimulated proliferation) | - | - | T47D: 0.146 nM, ZR-75-1: 0.75 nM, MCF-7: 0.321 nM | [3] |

Experimental Protocols

Sample Collection: Random Periareolar Fine Needle Aspiration (RPFNA)

Benign breast tissue samples for gene expression analysis in the clinical trial were obtained using the RPFNA technique.[1]

-

Procedure: The procedure is performed in an outpatient setting. After application of ice to the upper inner and outer quadrants of the breasts for 20 minutes, the area is anesthetized.[1]

-

Aspiration: Between 12 and 16 syringes (10-cc) with 21-gauge needles, pre-filled with sterile saline, are used to aspirate samples from four quadrants of each breast (3-4 syringes per quadrant). Gentle suction is applied to obtain 0.5 to 1 cc of cellular material per syringe.

-

Sample Processing: The aspirated material, containing epithelial, stromal, adipose, and immune cells, is rinsed into a tube with a modified CytoLyt solution. Samples can be processed separately for each breast or pooled, depending on the study's requirements.

Gene Expression Analysis: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

The expression levels of estrogen-inducible genes were quantified using a 5' nuclease RT-qPCR assay.[1][8]

-

RNA Extraction and Reverse Transcription: Total RNA is extracted from the collected breast tissue samples. The RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR Reaction: The qPCR is performed using a 5' nuclease assay, such as the TaqMan assay. This involves a gene-specific probe with a fluorescent reporter dye on the 5' end and a quencher dye on the 3' end. During the PCR amplification, the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[8][9]

-

Thermal Cycling Conditions (Typical):

-

UNG Activation: 50°C for 2 minutes

-

Enzyme Activation: 95°C for 10 minutes

-

40 Cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute[2]

-

-

-

Data Analysis: The cycle threshold (Ct) values are determined for each target gene and a reference (housekeeping) gene. The relative gene expression is then calculated using the ΔΔCt method. In the clinical trial of this compound, HPRT1 was used for normalization, and other reference transcripts assessed included Cytokeratin 19, E-cadherin, Cyclophilin A, β-actin, and β-glucuronidase.[1]

Gene Expression Profiling: Microarray Analysis

A preclinical study comparing this compound to other SERMs utilized microarray analysis to assess its impact on a broad range of estrogen-inducible genes.[6][7]

-

Animal Model: Ovariectomized mice were treated with estradiol (E₂) alone or in combination with this compound, tamoxifen, raloxifene, or fulvestrant.[6][7]

-

Microarray Platform: The study utilized Affymetrix GeneChip Human Genome U133 Plus 2.0 arrays. This platform contains over 54,000 probe sets to analyze the expression of more than 47,000 transcripts.

-

Sample Preparation and Hybridization:

-

Total RNA is extracted from the mammary gland tissue of the treated mice.

-

The RNA is converted to double-stranded cDNA.

-

Biotin-labeled cRNA is synthesized from the cDNA through in vitro transcription.

-

The labeled cRNA is fragmented and then hybridized to the microarray chip.

-

-

Data Acquisition and Analysis:

-

The microarray is scanned to detect the fluorescent signals from the hybridized cRNA.

-

The raw data is processed, which includes background correction, normalization, and summarization of probe set intensities. Common normalization methods for Affymetrix arrays include MAS 5.0, RMA (Robust Multi-array Average), and GCRMA.

-

Statistical analysis is performed to identify genes that are differentially expressed between the different treatment groups.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound effectively downregulates the expression of key estrogen-inducible genes involved in breast cancer pathogenesis. Its unique mechanism of action, involving the inhibition of both AF-1 and AF-2 functions of the estrogen receptor, results in a potent and pure antiestrogenic effect in breast tissue. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and clinicians interested in the development and application of this compound for breast cancer prevention and therapy. Further research into the broader transcriptomic effects of this compound will continue to elucidate its full potential in oncology.

References

- 1. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotech.illinois.edu [biotech.illinois.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. Facebook [cancer.gov]

- 5. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. idtdna.com [idtdna.com]

- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acolbifene Administration in Rodent Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Acolbifene, a selective estrogen receptor modulator (SERM), in preclinical rodent models of breast cancer. This compound has demonstrated potent anti-estrogenic effects in mammary tissues, making it a compound of interest for breast cancer prevention and treatment research.[1][2]

Introduction

This compound is a fourth-generation SERM of the benzopyran class, characterized by its pure antagonist activity on estrogen receptors (ERα and ERβ) in the breast and uterus, with no estrogen agonist effects.[2][3] Preclinical studies have shown its efficacy in reducing tumor incidence and growth in various rodent models of breast cancer.[2][4] These protocols are designed to guide researchers in the effective administration and evaluation of this compound in a laboratory setting.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies involving this compound, highlighting its effects on tumor development and cellular proliferation.

Table 1: Efficacy of this compound in a Mouse Mammary Tumor Virus-neu (MMTV-neu) ER-Negative Breast Cancer Model

| Treatment Group | Dosage | Duration | Tumor Incidence |

| Control | - | 52 weeks | Not specified, used as baseline |

| This compound (Acol) | 3 mg/kg in diet | 52 weeks | Delayed tumor development |

| LG100268 (rexinoid) | 30 mg/kg in diet | 52 weeks | Delayed tumor development |

| Acol + LG100268 | 3 mg/kg + 30 mg/kg in diet | 52 weeks | No tumors developed[4] |

Table 2: Effect of this compound on Ki-67 Expression in Premenopausal Women at High Risk for Breast Cancer

| Parameter | Baseline (Median) | Post-Acolbifene (Median) | p-value |

| Ki-67 Staining (%) | 4.6% | 1.4% | <0.001[2][5] |

| Note: This data is from a clinical study but provides valuable insight into the anti-proliferative effects of this compound. |

Experimental Protocols

Protocol 1: this compound Administration in a Chemically-Induced (DMBA) Rat Mammary Cancer Model

This protocol is adapted from studies investigating the preventative effects of SERMs in carcinogen-induced breast cancer models.[2][6]

1. Animal Model:

- Female Sprague-Dawley rats, 50-55 days old.

2. Tumor Induction:

- Administer 7,12-dimethylbenz(a)anthracene (DMBA) via oral gavage at a dose of 20 mg in 1 ml of corn oil.

3. This compound Preparation and Administration:

- This compound can be administered as its prodrug, EM-800.

- Prepare a suspension of EM-800 in 0.5% carboxymethylcellulose (CMC) in water.

- Administer daily via oral gavage. A previously studied effective dose for a similar SERM was in the range of 1-10 mg/kg body weight. Dose-ranging studies are recommended.

4. Treatment Schedule:

- Begin this compound administration one week before DMBA induction and continue for the duration of the study (e.g., 20 weeks).

5. Monitoring:

- Palpate rats weekly to detect the appearance of mammary tumors.

- Measure tumor dimensions with calipers to calculate tumor volume.

- Monitor animal weight and general health status.

6. Endpoint Analysis:

- At the end of the study, euthanize the animals and excise mammary tumors.

- Fix tumors in 10% neutral buffered formalin for histological analysis (H&E staining).

- Perform immunohistochemistry (IHC) for ERα, PR, and Ki-67.

Protocol 2: this compound Administration in a Human Breast Cancer Xenograft Model

This protocol is based on studies using human breast cancer cell lines in immunodeficient mice.[7][8]

1. Animal Model:

- Female ovariectomized (OVX) athymic nude mice (e.g., BALB/c nude).

2. Cell Culture and Implantation:

- Culture human ER-positive breast cancer cells (e.g., ZR-75-1 or MCF-7).

- Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

- Supplement mice with a slow-release estrogen pellet (e.g., 17β-estradiol) to support initial tumor growth.

3. This compound Preparation and Administration:

- Dissolve this compound in a suitable vehicle (e.g., 5% ethanol in saline).

- Administer daily via subcutaneous injection at a dose of 50 µ g/mouse .[7] Alternatively, this compound can be mixed into the diet at a concentration of 3 mg/kg.[4]

4. Treatment Schedule:

- Once tumors are palpable (e.g., 100-200 mm³), randomize mice into treatment and control groups.

- Initiate daily this compound administration and continue for a predefined period (e.g., 4-6 weeks).

5. Monitoring:

- Measure tumor volume 2-3 times per week using calipers.

- Monitor animal body weight and overall health.

6. Endpoint Analysis:

- At the study's conclusion, collect tumors for analysis.

- Perform quantitative real-time PCR (qRT-PCR) to assess the expression of estrogen-responsive genes (e.g., pS2, GREB1).

- Conduct Western blotting to analyze protein levels of key signaling molecules.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound competitively binds to estrogen receptors, preventing estradiol-mediated gene transcription and subsequent cell proliferation.

Experimental Workflow for this compound Efficacy Testing

Caption: A typical workflow for evaluating the in vivo efficacy of this compound in rodent breast cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The combination of the rexinoid, LG100268, and a selective estrogen receptor modulator, either arzoxifene or this compound, synergizes in the prevention and treatment of mammary tumors in an estrogen receptor-negative model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Trial of this compound in Premenopausal Women at High Risk for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A short-term rat mammary carcinogenesis model for the prevention of hormonally responsive and non-responsive in situ carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Acolbifene: In Vivo Dosing and Administration Protocols for Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acolbifene (EM-652) is a fourth-generation selective estrogen receptor modulator (SERM) that exhibits a distinct pharmacological profile, acting as a potent estrogen antagonist in breast and uterine tissues while demonstrating estrogenic agonist effects on lipid metabolism and bone.[1][2] Its prodrug, EM-800, is readily converted to this compound in vivo. This dual activity makes this compound a compound of significant interest for research in oncology (particularly breast cancer), osteoporosis, and metabolic disorders such as hypercholesterolemia. These application notes provide a comprehensive overview of reported in vivo dosages, treatment schedules, and detailed experimental protocols to guide researchers in designing their preclinical studies.

Mechanism of Action: Selective Estrogen Receptor Modulation

This compound exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding, the this compound-ER complex translocates to the nucleus. In tissues like the breast and uterus, this complex fails to recruit the necessary co-activators for gene transcription, thereby blocking estrogen-mediated cell proliferation and promoting anti-tumor effects.[2] Conversely, in bone and the cardiovascular system, the complex appears to recruit co-activators that lead to beneficial estrogen-like effects, such as reduced bone resorption and lower serum cholesterol levels.[1][2]

Quantitative Data Summary: In Vivo Dosage and Treatment Schedules

The following tables summarize the reported dosages and treatment schedules for this compound and its prodrug, EM-800, in various in vivo models.

Table 1: this compound Dosage in Rodent Models

| Animal Model | Strain | Application | Dosage | Route of Administration | Treatment Schedule | Reference |

| Mouse | MMTV-neu Transgenic | Mammary Tumor Prevention | 3 mg/kg in diet | Oral (in diet) | 52 weeks | Not specified in abstracts |

| Mouse | MMTV-neu Transgenic | Mammary Tumor Treatment | 3 mg/kg in diet | Oral (in diet) | 4 weeks | Not specified in abstracts |

| Mouse | Ovariectomized | Gene Expression Analysis | 0.01 mg/mouse | Subcutaneous | Single injection | Not specified in abstracts |

Table 2: EM-800 (this compound Prodrug) Dosage in Rodent Models

| Animal Model | Strain | Application | Dosage | Route of Administration | Treatment Schedule | Reference |

| Rat | Sprague-Dawley | DMBA-Induced Mammary Cancer Prevention | 25 µ g/day | Oral (gavage) | Once daily for 282 days | [3] |

| Rat | Sprague-Dawley | DMBA-Induced Mammary Cancer Prevention | 75 µ g/day | Oral (gavage) | Once daily for 282 days | [3] |

| Rat | Sprague-Dawley | DMBA-Induced Mammary Cancer Prevention | 250 µ g/day | Oral (gavage) | Once daily for 282 days | [3] |

| Rat | Not specified | Hypercholesterolemia | Not specified | Not specified | 3 weeks | [4] |

Detailed Experimental Protocols

Protocol 1: Prevention of DMBA-Induced Mammary Carcinoma in Rats

This protocol is based on studies investigating the preventive effects of this compound's prodrug, EM-800, on chemically induced mammary tumors in rats.[3]

1. Animal Model:

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Female

-

Age: 50-55 days old at the start of the study.

2. Materials:

-

This compound (or EM-800)

-

7,12-Dimethylbenz[a]anthracene (DMBA)

-

Vehicle for this compound/EM-800 (e.g., 0.5% carboxymethylcellulose in 0.9% NaCl)

-

Vehicle for DMBA (e.g., corn oil)

-

Oral gavage needles (appropriate size for rats)

-

Syringes

3. Experimental Procedure:

-

Tumor Induction:

-

Prepare a solution of DMBA in corn oil.

-

Administer a single oral dose of DMBA (e.g., 20 mg per rat) via gavage to induce mammary tumors.

-

-

This compound/EM-800 Preparation and Administration:

-

Prepare a suspension of this compound or EM-800 in the chosen vehicle.

-

Begin treatment 3 days prior to DMBA administration.

-

Administer the selected dose of this compound/EM-800 (e.g., 25, 75, or 250 µ g/day ) orally via gavage.

-

Continue daily administration for the duration of the study (e.g., 282 days).

-

-

Monitoring:

-

Palpate the mammary glands weekly to monitor for tumor development.

-

Measure tumor size with calipers.

-

Monitor animal health, including body weight, regularly.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals.

-

Excise mammary tumors for histopathological analysis.

-

Collect blood for serum analysis (e.g., lipids, bone markers).

-

Harvest organs (e.g., uterus, vagina) for weight analysis.

-

Assess bone mineral density.

-

Protocol 2: Oral Gavage Administration in Rodents

This is a general protocol for the oral administration of this compound via gavage in rats and mice.

1. Materials:

-

This compound suspension

-

Appropriately sized oral gavage needles (stainless steel or flexible) for the animal size.

-

Syringes

-

Animal scale

2. Procedure:

-

Animal Handling and Restraint:

-

Gently but firmly restrain the animal to prevent movement. For rats, this can be done by holding the animal over the back and shoulders. For mice, scruffing the neck is a common method.

-

-

Gavage Needle Insertion:

-

With the animal in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and re-insert.

-

-

Substance Administration:

-

Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the this compound suspension.

-

-

Post-Administration Monitoring:

-

Carefully remove the gavage needle.

-

Return the animal to its cage and monitor for any signs of distress, such as labored breathing.

-

Considerations for In Vivo Studies

-

Vehicle Selection: this compound is a lipophilic compound. Common vehicles for oral administration in rodents include corn oil, sesame oil, or aqueous suspensions with suspending agents like carboxymethylcellulose. The choice of vehicle should be carefully considered and tested for any potential effects on the experimental outcomes.

-

Dose Selection: The appropriate dose of this compound will depend on the animal model, the intended biological effect, and the route of administration. The provided tables offer a starting point, but dose-response studies are recommended to determine the optimal dose for a specific experimental question.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and with a focus on minimizing animal stress and discomfort. Proper training in animal handling and gavage techniques is essential.

Conclusion

This compound is a promising SERM with diverse potential therapeutic applications. The information and protocols provided in these application notes are intended to serve as a valuable resource for researchers initiating in vivo studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosage, and administration route, will be critical for obtaining robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Prevention of development of dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in the rat by the new nonsteroidal antiestrogen EM-800 (SCH57050) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypocholesterolemic action of the selective estrogen receptor modulator this compound in intact and ovariectomized rats with diet-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acolbifene for Tamoxifen-Resistant Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to tamoxifen, a selective estrogen receptor modulator (SERM), is a significant clinical challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. Tamoxifen-resistant tumors often exhibit altered signaling pathways that drive cell proliferation and survival despite endocrine therapy. Acolbifene (EM-652) is a novel, potent, pure antiestrogen that has demonstrated efficacy in preclinical and clinical settings, including in patients with tamoxifen-resistant breast cancer.[1][2][3] Unlike tamoxifen, which has partial agonist activity, this compound acts as a pure antagonist on the estrogen receptor, devoid of estrogen-like activity in both the mammary gland and the uterus.[4][5] This characteristic suggests its potential to overcome tamoxifen resistance.

These application notes provide a summary of the available data on the use of this compound in tamoxifen-resistant breast cancer models, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Clinical Efficacy of this compound's Precursor (EM-800) in Tamoxifen-Resistant Breast Cancer

A phase II clinical study evaluated the efficacy and safety of EM-800, the orally active precursor of this compound, in 43 postmenopausal women with tamoxifen-resistant breast cancer.[1][2][3]

| Parameter | Value | Reference |

| Patient Population | Postmenopausal women with ER+ or PR+ breast cancer who had relapsed after tamoxifen therapy. | [1][2] |

| Treatment | EM-800 (20 mg/d or 40 mg/d orally) | [1][2] |

| Objective Response Rate (Complete + Partial Response) | 12% | [1][2][3] |

| Stable Disease (≥ 6 months) | 16% | [1][2][3] |

| Median Duration of Response | 8 months | [1][2][3] |